molecular formula C9H9ClN2O3 B14913963 4-(5-Chlorofuran-2-carbonyl)piperazin-2-one

4-(5-Chlorofuran-2-carbonyl)piperazin-2-one

Katalognummer: B14913963
Molekulargewicht: 228.63 g/mol
InChI-Schlüssel: WGFPWUUPQLKJNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Chlorofuran-2-carbonyl)piperazin-2-one is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol This compound features a piperazin-2-one core substituted with a 5-chlorofuran-2-carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorofuran-2-carbonyl)piperazin-2-one typically involves the acylation of piperazin-2-one with 5-chlorofuran-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Chlorofuran-2-carbonyl)piperazin-2-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-(5-Chlorofuran-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-Chlorofuran-2-carbonyl)piperazin-2-one is unique due to the presence of both the piperazin-2-one ring and the 5-chlorofuran-2-carbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C9H9ClN2O3

Molekulargewicht

228.63 g/mol

IUPAC-Name

4-(5-chlorofuran-2-carbonyl)piperazin-2-one

InChI

InChI=1S/C9H9ClN2O3/c10-7-2-1-6(15-7)9(14)12-4-3-11-8(13)5-12/h1-2H,3-5H2,(H,11,13)

InChI-Schlüssel

WGFPWUUPQLKJNF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(O2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.